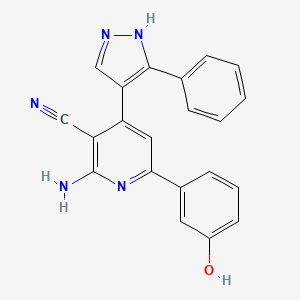![molecular formula C12H18N2O4S B5489918 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5489918.png)
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide, also known as MS-275 or entinostat, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It belongs to the class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to have anti-tumor effects by altering gene expression and promoting cell death in cancer cells. In
Mechanism of Action
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDAC activity, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide promotes the acetylation of histone proteins, leading to changes in gene expression that can promote cell death in cancer cells. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to inhibit the activity of other proteins involved in cell signaling pathways, including NF-κB and STAT3.
Biochemical and physiological effects:
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor effects, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have anti-inflammatory effects and may have potential for the treatment of autoimmune diseases. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Advantages and Limitations for Lab Experiments
One advantage of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide is that it has been extensively studied and has shown promising results in preclinical studies. However, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to have limitations in terms of its selectivity and toxicity. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide inhibits the activity of multiple HDAC isoforms, which can lead to off-target effects and toxicity. Additionally, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have limited efficacy as a single agent and may need to be used in combination with other agents for maximum efficacy.
Future Directions
There are several future directions for research on 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide. One area of focus is the development of more selective HDAC inhibitors that target specific isoforms. This could help to minimize off-target effects and toxicity. Another area of focus is the development of combination therapies that include 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have limited efficacy as a single agent, but may be more effective in combination with other agents. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide in humans.
Synthesis Methods
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide can be synthesized through a multi-step process, starting with the reaction of 4-nitrophenol with methylsulfonyl chloride to form 4-nitrophenyl methyl sulfone. This compound is then reacted with 2-bromo-1-butanol to form 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butan-1-ol. Finally, this compound is converted to 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide through a reaction with 4-dimethylaminopyridine and acetic anhydride. The overall yield of this process is around 20%.
Scientific Research Applications
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor effects in a variety of cancer types, including breast, lung, colon, and prostate cancer. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This leads to changes in gene expression that can promote cell death in cancer cells. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to have anti-inflammatory effects and may have potential for the treatment of autoimmune diseases.
properties
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-11(12(13)15)18-10-7-5-9(6-8-10)14(2)19(3,16)17/h5-8,11H,4H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFKHPWOOAOSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=C(C=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(N-Methylmethanesulfonamido)phenoxy]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5489840.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5489845.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5489854.png)

![N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5489874.png)
![1'-[2-furyl(oxo)acetyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5489876.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(5-bromo-2-thienyl)methylene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5489877.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5489878.png)
![5-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5489889.png)
![3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5489893.png)
![N-(1H-imidazol-2-ylmethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5489898.png)
![N,N-dimethyl-1-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-1,4-oxazepan-6-yl}methanamine](/img/structure/B5489902.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489908.png)